Product packaging for Sulfocholine(Cat. No.:CAS No. 21368-49-0)

Sulfocholine

Cat. No.: B1205367
CAS No.: 21368-49-0
M. Wt: 107.2 g/mol
InChI Key: DPYMRUOGINZSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfocholine, also known as (2-Hydroxyethyl)-dimethyl-sulfonium chloride , is a biochemical research compound that serves as a sulfonium analogue of choline . It is a key tool for scientists studying cholinergic systems and metabolism. The compound has been used in foundational pharmacological and biochemical studies on sulfonium analogues of neurotransmitters . Researchers utilize this compound to investigate choline metabolism and explore the structure-activity relationships of choline and acetylcholine analogues . The molecular formula for the salt form is C 4 H 11 ClOS, with a molecular weight of 142.648 g/mol . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11OS+ B1205367 Sulfocholine CAS No. 21368-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21368-49-0

Molecular Formula

C4H11OS+

Molecular Weight

107.2 g/mol

IUPAC Name

2-hydroxyethyl(dimethyl)sulfanium

InChI

InChI=1S/C4H11OS/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1

InChI Key

DPYMRUOGINZSQM-UHFFFAOYSA-N

SMILES

C[S+](C)CCO

Canonical SMILES

C[S+](C)CCO

Other CAS No.

21368-49-0

Related CAS

7629-91-6 (Parent)

Synonyms

(2-hydroxyethyl)dimethylsulfonium
2-(dimethylthio)ethanol
sulfocholine
sulfocholine iodide

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Sulfocholine

Elucidation of Sulfocholine Biosynthetic Routes in Prokaryotic Systems

In prokaryotes, particularly bacteria belonging to the phylum Bacteroidetes, this compound is a component of complex sulfonolipids. The biosynthesis does not typically proceed through free this compound but involves the construction of a sulfonated backbone, capnine (B1220359), which is then further modified.

The initial and committed step in prokaryotic sulfonolipid biosynthesis is the condensation of a fatty acid with a sulfonated amino acid. Research in gut commensal bacteria such as Alistipes finegoldii has identified a key enzyme responsible for this reaction: cysteate acyl-acyl carrier protein (ACP) transferase, also known as SulA. nih.govnih.govresearchgate.net This enzyme is a member of the α-oxoamine synthase family and utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.gov

The SulA enzyme catalyzes the condensation of an acyl-ACP (the fatty acid donor) with cysteate (3-sulfo-alanine), which serves as the precursor for the sulfo-headgroup. nih.govresearchgate.net This reaction produces 3-ketocapnine, the first stable intermediate in the capnine biosynthetic pathway. nih.govnih.gov The mechanism is analogous to the first step of sphingolipid synthesis, where serine palmitoyltransferase (Spt) condenses serine and palmitoyl-CoA. However, SulA shows a distinct preference for acyl-ACP over acyl-CoA as the fatty acyl substrate and cysteate instead of serine. nih.govnih.gov Structural studies have revealed that the active sites of SulA and Spt are nearly identical, with a key difference being a lysine (B10760008) residue in SulA (Lys281) where Spt has an alanine, a feature critical for accommodating the negatively charged sulfonate group of cysteate. nih.gov

EnzymeOrganism ExampleSubstratesProductCofactor
Cysteate Acyl-ACP Transferase (SulA)Alistipes finegoldiiAcyl-ACP, Cysteate3-KetocapninePLP
Cysteate-fatty Acyl TransferaseFlavobacterium johnsoniaeAcyl-CoA, CysteateCapnine-derived moleculePLP

This interactive table summarizes the key enzymes in the initial step of prokaryotic sulfonolipid precursor synthesis.

The incorporation of sulfur into the sulfonolipid structure in prokaryotes is achieved through the utilization of a pre-sulfonated precursor, cysteate. nih.gov The biosynthesis of cysteate itself is a critical step for sulfur assimilation into this pathway. While various routes for cysteate formation exist in nature, in bacteria possessing the capnine synthesis pathway, an enzyme homologous to archaeal cysteate synthase has been identified. This enzyme, CapA, catalyzes the formation of cysteate from O-phospho-L-serine and sulfite (B76179). This mechanism directly incorporates inorganic sulfite into an organic backbone, which is then committed to the sulfonolipid pathway by the SulA enzyme described previously. Therefore, the sulfur atom is introduced at the very beginning of the anabolic sequence, prior to the attachment of the fatty acid chain.

This compound Biogenesis in Eukaryotic Microorganisms

In contrast to prokaryotes, eukaryotic microorganisms such as marine diatoms synthesize this compound-containing lipids, primarily phosphatidylthis compound, through pathways that appear to be more closely related to conventional phospholipid synthesis.

Studies involving isotopic labeling in the diatom Nitzschia alba have provided crucial insights into the origin of the this compound headgroup. These experiments demonstrated that the sulfur atom and both methyl groups of phosphatidylthis compound are derived directly from the amino acid L-methionine. nih.gov When the diatom was grown with L-[³⁵S]methionine, the radiolabel was incorporated exclusively into phosphatidylthis compound. nih.gov Furthermore, using a medium containing both L-[³⁵S]methionine and L-[Me-³H]methionine, the resulting phosphatidylthis compound showed that the methyl groups were also sourced from methionine, likely via its activated form, S-adenosylmethionine (SAM), which is a universal methyl group donor. nih.govwikipedia.orgyoutube.com This indicates a clear intersection with the methionine metabolic pathway for the complete assembly of the this compound moiety, a distinct strategy from the prokaryotic use of cysteate.

The final step in the formation of phosphatidylthis compound is the attachment of the this compound headgroup to a diacylglycerol (DAG) backbone. While the specific enzyme for this reaction has not been isolated and characterized for this compound, the process is widely believed to be analogous to the final step of phosphatidylcholine synthesis, which is catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT). wikipedia.orgaocs.org This enzyme is central to the Kennedy pathway for phospholipid synthesis. creative-proteomics.com

This proposed pathway involves the following steps:

this compound is phosphorylated to create phosphothis compound.

Phosphothis compound reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-sulfocholine (CDP-sulfocholine).

A cholinephosphotransferase-like enzyme then catalyzes the transfer of the phosphothis compound moiety from CDP-sulfocholine to DAG, releasing cytidine monophosphate (CMP) and forming phosphatidylthis compound. nih.gov

Structural and functional studies of eukaryotic CPT enzymes reveal specific binding pockets for both CDP-choline and the membrane-embedded DAG, providing a robust model for how an analogous enzyme could recognize and utilize CDP-sulfocholine to synthesize its sulfonated lipid counterpart. nih.govnih.gov

Comparative Analysis of this compound Metabolism Across Diverse Organisms

The metabolic pathways for this compound and its lipid derivatives show a fundamental divergence between prokaryotes and eukaryotes.

FeatureProkaryotic Systems (e.g., Bacteroidetes)Eukaryotic Systems (e.g., Diatoms)
Sulfur Source Cysteate (derived from sulfite)L-Methionine
Initial Precursors Cysteate and Acyl-ACPL-Methionine, ATP, CTP, Diacylglycerol
Key Intermediate 3-Ketocapnine / Capnine (sulfonated backbone)This compound (pre-formed headgroup)
Assembly Strategy Stepwise construction on a fatty acid backbone.Synthesis of the headgroup, followed by attachment to a lipid backbone.
Analogous Pathway Sphingolipid BiosynthesisKennedy Pathway for Phosphatidylcholine Biosynthesis

This interactive table provides a comparative analysis of this compound metabolism in prokaryotic and eukaryotic systems.

Analogous and Divergent Pathways with Choline (B1196258) and Other Betaines

The metabolic pathway of this compound is best understood by comparing it to the biosynthesis of choline and its subsequent incorporation into phospholipids, as well as the synthesis of other betaines like glycine (B1666218) betaine (B1666868).

Analogies with Choline Metabolism:

The primary analogy lies in the functional role of this compound as a structural component of membranes. In the diatom Nitzschia alba, this compound is found in phosphatidylthis compound, which directly replaces the more common phosphatidylcholine (PC). nih.govnih.gov This suggests that the downstream pathways for incorporating the this compound headgroup into a phospholipid backbone are analogous to the pathways for choline.

In mammals and plants, the primary route for PC synthesis is the CDP-choline pathway, also known as the Kennedy pathway. nih.govnih.govyoutube.com This pathway involves the following key steps:

Phosphorylation: Choline is first phosphorylated to phosphocholine (B91661) by choline kinase. nih.govresearchgate.net

Activation: Phosphocholine is then activated by CTP to form CDP-choline, a reaction catalyzed by CTP:phosphocholine cytidylyltransferase (CCT), which is the rate-limiting step. nih.gov

Transfer: Finally, the phosphocholine moiety from CDP-choline is transferred to diacylglycerol (DAG) to form phosphatidylcholine. nih.govresearchgate.net

It is probable that a similar enzymatic cascade exists for the synthesis of phosphatidylthis compound, where this compound would first be phosphorylated and then activated to a CDP-sulfocholine intermediate before being transferred to a DAG backbone.

Divergent Precursor Pathways:

The key divergence from choline biosynthesis lies in the initial steps and the elemental precursors. Choline biosynthesis can occur via the methylation of ethanolamine (B43304), which is derived from serine. youtube.com In contrast, labeling studies in the diatom Nitzschia alba have demonstrated that the biosynthesis of this compound utilizes the amino acid methionine as the direct precursor for both the sulfur atom and the two methyl groups of the dimethylsulfonio moiety. nih.gov This points to a distinct initial pathway that starts with sulfur metabolism rather than nitrogen metabolism.

Comparison with Betaine Synthesis:

Betaines are N-methylated or S-methylated compounds that often function as compatible solutes or methyl donors. Glycine betaine, the N,N,N-trimethylglycine, is a well-known osmoprotectant. Its synthesis typically occurs through the two-step oxidation of choline (to betaine aldehyde and then to glycine betaine) or through the methylation of glycine. researchgate.netnih.gov

This compound is structurally a sulfur-based betaine (a zwitterion with a positive sulfonium (B1226848) group and a negative carboxylate group). Its biosynthesis from methionine, a key methyl donor via its activated form S-adenosylmethionine (SAM), shows a parallel to the methylation pathways that produce other betaines. nih.gov For instance, the synthesis of glycine betaine from glycine in some halophilic bacteria involves sequential methylation using N-methyltransferases. nih.gov The derivation of this compound's methyl groups from methionine suggests a similar enzymatic logic, likely involving S-methyltransferases.

The table below summarizes the key comparisons between these metabolic pathways.

FeatureThis compound PathwayCholine Pathway (Kennedy)Glycine Betaine Pathway
Primary Function Structural (Phospholipid headgroup) nih.govStructural (Phospholipid headgroup), Neurotransmitter precursor, Methyl donor precursor nih.govresearchgate.netOsmoprotectant, Methyl donor nih.gov
Key Precursor Methionine nih.govCholine (from diet or methylation of ethanolamine) youtube.comresearchgate.netCholine or Glycine researchgate.netnih.gov
Incorporation Forms Phosphatidylthis compound nih.govForms Phosphatidylcholine nih.govAccumulates in cytoplasm nih.gov
Methyl Group Donor Methionine (via SAM) nih.govS-adenosylmethionine (SAM) for de novo synthesis from ethanolamine youtube.comS-adenosylmethionine (SAM) for synthesis from glycine nih.gov

Biological Functions and Mechanistic Roles of Sulfocholine

Sulfocholine as a Structural Component in Cellular Membranes

This compound is a naturally occurring sulfur-containing compound that plays a crucial role in the cellular architecture of certain marine organisms, particularly diatoms. It serves as the headgroup for a unique class of phospholipids known as phosphatidylsulfocholines (PSC), which are sulfonium (B1226848) analogs of the more common phosphatidylcholines (PC). nih.gov

Investigating Phosphatidylthis compound Integration in Diatom Membrane Architectures

Research has identified phosphatidylthis compound as a significant lipid component in various diatom species. In the non-photosynthetic marine diatom Nitzschia alba, four major sulfolipids have been isolated and identified, one of which is phosphatidylthis compound. nih.gov This sulfolipid, along with others like 24-methylene cholesterol sulfate (B86663), 1-deoxyceramide-1-sulfonate, and sulfoquinovosyl diglyceride, contributes to the unique lipid profile of this organism. nih.gov

The fatty acid composition of these sulfolipids is also noteworthy. For phosphatidylthis compound in Nitzschia alba, the characteristic fatty acids include myristic acid (14:0), oleic acid (18:1), linoleic acid (18:2), eicosapentaenoic acid (20:5), and docosahexaenoic acid (22:6). nih.gov The presence of these specific fatty acids suggests a tailored role for PSC within the diatom's membranes.

Further studies have shown that while some diatoms exclusively contain PSC, others possess a mixture of both PSC and the more conventional phosphatidylcholine (PC). This indicates a degree of interchangeability and specialized function for these lipids within the membrane architecture of different diatom species.

Table 1: Fatty Acid Composition of Phosphatidylthis compound in Nitzschia alba

Fatty Acid Percentage Composition
14:0 (Myristic acid) 30%
18:1 (Oleic acid) 12%
18:2 (Linoleic acid) 8%
20:5 (Eicosapentaenoic acid) 27%

Functional Implications of this compound-Containing Lipids in Membrane Dynamics

The integration of this compound-containing lipids, such as phosphatidylthis compound, into cellular membranes has significant functional implications for membrane dynamics. Phospholipids are fundamental to the structure and fluidity of cell membranes, and the specific type of phospholipid can influence these properties.

Phosphatidylcholine, a major component of eukaryotic cell membranes, plays a critical role in membrane integrity and cell signaling. wikipedia.org It is involved in maintaining the fluid nature of the membrane, which is essential for various cellular processes. Given that phosphatidylthis compound is a sulfonium analog of phosphatidylcholine, it is likely to perform a similar structural role in the membranes of organisms where it is present.

The presence of both saturated and unsaturated fatty acids in the structure of phosphatidylthis compound from Nitzschia alba suggests that it contributes to the fluidity and flexibility of the diatom's membranes. nih.gov The unique properties of the sulfonium headgroup, compared to the quaternary ammonium (B1175870) group of choline (B1196258), may also confer specific advantages in the marine environment, such as altered interactions with ions or other membrane components.

Role of this compound in Osmotic Stress Responses (Contextualized through Related Sulfonium Compounds)

While direct studies on the role of this compound in osmotic stress responses are limited, the functions of other related sulfonium compounds and organic osmolytes provide a strong basis for its potential involvement. Organisms living in marine environments are constantly subjected to changes in salinity and osmotic pressure. To counteract these stresses, many marine organisms accumulate intracellular organic solutes, known as osmolytes, to maintain cell volume and turgor.

Sulfonium compounds, in general, are known to act as effective osmolytes. For instance, dimethylsulfoniopropionate (DMSP) is a well-known osmolyte in marine algae. It is plausible that this compound and its derivatives could serve a similar function in diatoms.

The accumulation of organic osmolytes is a common strategy to cope with hyperosmotic stress. These compounds are considered "compatible" solutes because they can accumulate to high concentrations without significantly perturbing cellular functions like enzyme activity and protein stability. Given that this compound is a structural component of membranes in some diatoms, its increased synthesis or accumulation under high-salt conditions could be a mechanism to adapt to osmotic stress.

Potential Interactions of this compound in Cellular Signaling Pathways

The involvement of phospholipids in cellular signaling is well-established. Phosphatidylcholine and its metabolites are key players in various signaling cascades that regulate cell proliferation, differentiation, and apoptosis. nih.govbiowaynutrition.com Given the structural similarity of phosphatidylthis compound to phosphatidylcholine, it is conceivable that this compound-containing lipids also participate in cellular signaling.

Phospholipases are enzymes that hydrolyze phospholipids to generate second messengers. For example, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), both of which are critical signaling molecules. aatbio.com Phospholipase D (PLD) acts on phosphatidylcholine to produce phosphatidic acid (PA) and choline. wikipedia.org It is plausible that similar enzymatic pathways could act on phosphatidylthis compound to generate novel signaling molecules.

The breakdown products of phosphatidylthis compound could potentially modulate the activity of protein kinases and other signaling proteins, thereby influencing downstream cellular responses. However, specific research into the direct role of this compound and its derivatives in diatom signaling pathways is an area that requires further investigation.

Exploration of this compound as a Methyl Donor in Biochemical Reactions

The role of choline as a methyl donor is well-documented. wikipedia.orgnih.gov Choline can be oxidized to betaine (B1666868), which then participates in the methionine cycle to donate a methyl group for the synthesis of S-adenosylmethionine (SAM). wikipedia.orgmdpi.com SAM is a universal methyl donor involved in a vast array of biochemical reactions, including DNA methylation and the synthesis of various metabolites. aatbio.commdpi.com

Given that this compound is a sulfur analog of choline, it is plausible that it could also serve as a methyl donor, although direct enzymatic evidence for this is not yet well-established in the scientific literature. The metabolic pathways involving choline provide a framework for how this compound might function in one-carbon metabolism. If this compound were to be oxidized to a betaine-like compound, it could potentially enter the methionine cycle and contribute to the cellular pool of methyl groups.

The biosynthesis of phosphatidylcholine can occur via the methylation of phosphatidylethanolamine, a process that relies on SAM as the methyl donor. nih.gov The presence of phosphatidylthis compound in diatoms suggests that a similar methylation pathway might exist for its synthesis, which would indirectly link this compound metabolism to the cellular methylation cycle. However, further research is needed to elucidate the specific enzymes and pathways involved in this compound's potential role as a methyl donor.

Enzymatic Transformations and Downstream Metabolites of this compound

The enzymatic breakdown of phospholipids is a critical process for the generation of signaling molecules and the turnover of membrane components. Enzymes known as phospholipases catalyze the hydrolysis of phospholipids at specific ester bonds. wikipedia.org For example, phospholipase A1 and A2 cleave fatty acids from the sn-1 and sn-2 positions, respectively, while phospholipase C and D cleave at the phosphodiester bonds of the headgroup. wikipedia.org

While the enzymatic hydrolysis of phosphatidylcholine is well-characterized, leading to products like lysophosphatidylcholine, fatty acids, diacylglycerol, and choline, creative-proteomics.comnih.gov the specific enzymatic transformations of this compound and phosphatidylthis compound are not as well understood. It is reasonable to hypothesize that phospholipases could also act on phosphatidylthis compound, which would release this compound and other lipid moieties.

The subsequent catabolism of free this compound is an area that requires more research. In the context of other sulfur-containing organic molecules in marine organisms, such as sulfoquinovose, specific catabolic pathways involving sulfoglycolysis have been identified. biowaynutrition.com These pathways lead to the breakdown of the sulfur-containing sugar into smaller metabolites. It is possible that analogous enzymatic pathways exist for the degradation of this compound in diatoms, which would break it down into smaller sulfur-containing compounds and other metabolic intermediates. However, the specific enzymes and the resulting downstream metabolites of this compound catabolism remain to be elucidated.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Phosphatidylthis compound (PSC)
Phosphatidylcholine (PC)
24-methylene cholesterol sulfate
1-deoxyceramide-1-sulfonate
Sulfoquinovosyl diglyceride
Myristic acid
Oleic acid
Linoleic acid
Eicosapentaenoic acid (EPA)
Docosahexaenoic acid (DHA)
Dimethylsulfoniopropionate (DMSP)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Inositol trisphosphate (IP3)
Diacylglycerol (DAG)
Phosphatidic acid (PA)
Choline
Betaine
Methionine
S-adenosylmethionine (SAM)
Phosphatidylethanolamine
Lysophosphatidylcholine

Contribution of this compound to Sulfur Cycling in Aquatic and Terrestrial Ecosystems

The transformation of this compound by microbial communities is a critical juncture in the sulfur cycle. In a process analogous to the degradation of other organosulfur compounds, microorganisms cleave the carbon-sulfur bond within the this compound molecule. This enzymatic cleavage releases the sulfur moiety, typically in the form of sulfite (B76179). The liberated sulfite can then be oxidized to sulfate by sulfur-oxidizing bacteria. This sulfate is a bioavailable form of sulfur that can be assimilated by a wide range of organisms, including plants and phytoplankton, thus integrating it back into the food web.

In aquatic ecosystems, particularly in marine environments, the cycling of organosulfur compounds is a major driver of the global sulfur cycle. While much of the research has focused on dimethylsulfoniopropionate (DMSP), the role of other sulfonated compounds like this compound is gaining recognition. Microbial degradation of these compounds contributes to the pool of dissolved organic sulfur and influences the production of volatile sulfur compounds that have climatic implications.

Research Findings on this compound's Role in Sulfur Cycling

Detailed research specifically targeting the biodegradation of this compound is still in its nascent stages. However, studies on analogous sulfonated compounds, such as sulfoquinovose, provide valuable insights into the potential pathways and microbial players involved. For instance, research has shown that various bacteria possess enzymatic machinery capable of desulfonation, the key step in releasing sulfur from these molecules. It is hypothesized that a similar enzymatic process is responsible for the degradation of this compound.

The table below summarizes key aspects of this compound's hypothesized contribution to sulfur cycling based on current understanding and parallels with other organosulfur compounds.

EcosystemKey Microbial PlayersDegradation Pathway (Hypothesized)Primary Sulfur ProductSignificance in Sulfur Cycle
Aquatic Bacteria (e.g., Proteobacteria, Bacteroidetes)Enzymatic cleavage of the C-S bond (Desulfonation)Sulfite (SO₃²⁻)Contributes to the dissolved organic sulfur pool and subsequent formation of sulfate (SO₄²⁻).
Terrestrial Soil Bacteria and FungiMicrobial decomposition and mineralizationSulfite (SO₃²⁻) and subsequently Sulfate (SO₄²⁻)Releases bioavailable sulfur for plant uptake and contributes to the soil organic sulfur reservoir.

Occurrence and Distribution of Sulfocholine in Biological Systems

Identification and Quantification of Sulfocholine in Marine Phytoplankton

Marine phytoplankton, particularly diatoms, are significant producers of sulfur-containing compounds, including those related to this compound.

The non-photosynthetic marine diatom Nitzschia alba has been a key organism in the study of sulfolipids. This species has been found to contain phosphatidyl this compound, a sulfonium (B1226848) analogue of phosphatidylcholine, which can replace phosphatidylcholine in its membranes nih.govcdnsciencepub.com. While direct quantification of free this compound in Nitzschia alba is not extensively detailed in the reviewed literature, the presence of phosphatidyl this compound indicates its incorporation into cellular structures. Other diatoms, such as Nitzschia angularis, have also been noted to incorporate this compound researchgate.netresearchgate.net.

Table 1: Identified Sulfolipids in Nitzschia alba

Sulfolipid NameDescriptionPrimary Source
Phosphatidyl this compoundSulfonium analogue of phosphatidylcholine nih.govcdnsciencepub.comnih.gov
24-methylene cholesterol sulfate (B86663)Sterol sulfate nih.gov
1-deoxyceramide-1-sulfonateCeramide sulfonate nih.gov
Sulfoquinovosyl diglycerideGlycolipid containing a sulfonate group nih.gov

The incorporation of this compound into phosphatidyl this compound in Nitzschia alba suggests a metabolic pathway where serine may contribute to the S-methyl carbons of phosphatidyl this compound, while this compound carbons are likely derived from homoserine or aspartate researchgate.net. Methionine has also been implicated as a source for the methyl groups in phosphatidyl this compound nih.gov.

While research on this compound's direct ecological roles is ongoing, related sulfur compounds like dimethylsulfoniopropionate (DMSP) are well-established as important osmolytes and cryoprotectants in marine phytoplankton researchgate.net. DMSP helps phytoplankton regulate osmotic pressure and protect photosynthetic processes from stress researchgate.netresearchgate.net. Given its zwitterionic nature, this compound is also presumed to function as an osmolyte, contributing to cellular homeostasis in marine environments where salinity fluctuations can be significant zoologytalks.comlumenlearning.comlibretexts.orgnih.gov. The distribution of these sulfur compounds in aquatic ecosystems is integral to nutrient cycling and the broader marine sulfur cycle researchgate.net.

Presence and Metabolic Fate of this compound in Invertebrate Models (e.g., Drosophila melanogaster research context)

In the context of invertebrate research, Drosophila melanogaster (fruit fly) has been used to study the requirements and functions of choline (B1196258) and related compounds. Studies indicate that this compound is present in the diet of Drosophila melanogaster dss.go.th. However, it has been found that this compound does not effectively substitute for choline in supporting critical developmental processes, such as sperm motility and normal mating activity uchicago.eduuchicago.edu. While this compound can be incorporated into cells, its metabolic fate and specific contribution to Drosophila metabolism, beyond its failure to replace choline's essential roles, remain less characterized in the available literature. Research suggests that this compound supports slower growth compared to other choline substitutes in Drosophila larvae uchicago.edu.

Detection of this compound in Plant Systems and Associated Microbes

This compound and its derivatives have also been detected in plant systems. Dimethylsulfoniopropionate (DMSP) is notably accumulated in high concentrations by various flowering plants, including intertidal Spartina species and sugarcane researchgate.net. Phosphatidyl this compound has been identified as a component in seaweed extracts, which are utilized as biostimulants in plant production researchgate.netnih.gov. While the direct metabolic pathways of this compound in plants are not as extensively detailed as those for DMSP, its presence in plant tissues and associated organisms suggests a role within plant biochemistry and potentially in plant-microbe interactions related to sulfur metabolism researchgate.net.

Compound List:

this compound

Choline

Phosphatidyl this compound (PSC)

Phosphatidylcholine (PC)

Dimethylsulfoniopropionate (DMSP)

Serine

Homoserine

Aspartate

Methionine

Cystine

Cysteine

2-methylamino-ethanol

2-dimethylaminoethanol

Betaine (B1666868)

Monoethylcholine

Diethylcholine

Carnitine

Glycine (B1666218) betaine

Betaine aldehyde

1-deoxyceramide-1-sulfonate

24-methylene cholesterol sulfate

Sulfoquinovosyl diglyceride

Crassiculisine

Advanced Methodologies for Sulfocholine Research

Chemical Synthesis of Sulfocholine and its Derivatives for Research Applications

The availability of pure this compound and its labeled analogs is fundamental for a wide range of research applications, including metabolic, structural, and mechanistic studies.

The laboratory synthesis of this compound, a sulfonium (B1226848) analog of choline (B1196258), can be approached through the reaction of a suitable precursor with a methylating agent. A common strategy involves the synthesis of a key intermediate, 2-(dimethylamino)ethyl chloride hydrochloride, followed by reaction with a methyl sulfide (B99878) source.

A plausible synthetic route begins with the conversion of 2-(dimethylamino)ethanol to 2-(dimethylamino)ethyl chloride hydrochloride. This is typically achieved by reacting 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂) in an ice water bath to control the exothermic reaction. google.comgoogle.comorgsyn.org Anhydrous ethanol (B145695) is subsequently added, and the mixture is refluxed. google.comgoogle.com The reaction with ethanol helps to remove excess thionyl chloride by converting it to gaseous byproducts like sulfur dioxide and hydrogen chloride. orgsyn.org After filtration and drying, 2-dimethylaminoethyl chloride hydrochloride is obtained as a crystalline solid. google.comgoogle.comorgsyn.org

Chlorination of 2-(dimethylamino)ethanol: (CH₃)₂NCH₂CH₂OH + SOCl₂ → [(CH₃)₂N⁺HCH₂CH₂Cl]Cl⁻ + SO₂ + HCl

Formation of this compound: [(CH₃)₂N⁺HCH₂CH₂Cl]Cl⁻ + (CH₃)₂S → [(CH₃)₂S⁺CH₂CH₂OH]Cl⁻ + (CH₃)₂NH₂⁺Cl⁻

The reaction conditions, such as solvent and temperature, for the second step would need to be optimized to ensure efficient conversion and minimize side reactions.

Table 1: Key Reagents and Conditions for a Proposed Synthesis of this compound Chloride

StepReactantsReagentsKey ConditionsProduct
12-(dimethylamino)ethanolThionyl chloride (SOCl₂)Ice water bath (8-18°C), followed by reflux with anhydrous ethanol2-dimethylaminoethyl chloride hydrochloride
22-dimethylaminoethyl chloride hydrochlorideDimethyl sulfide ((CH₃)₂S)Aprotic solvent, controlled temperatureThis compound chloride

Isotopically labeled analogs of this compound are invaluable tools for metabolic tracing studies, allowing researchers to follow the fate of the molecule in biological systems. The preparation of such analogs typically involves the introduction of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the this compound structure.

Deuterium Labeling: Deuterated this compound can be synthesized using deuterated starting materials. For instance, the synthesis could start with deuterated 2-(dimethylamino)ethanol. General methods for deuterium labeling of organic compounds often involve H-D exchange reactions catalyzed by metals like palladium on carbon (Pd/C) in the presence of D₂O. nih.gov Alternatively, deuterated reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) can be used in specific reduction steps if the synthetic route allows. nih.gov A biosynthetic approach has also been demonstrated for producing deuterated phosphatidylcholine by growing genetically modified E. coli in media containing deuterated carbon sources, a principle that could potentially be adapted for this compound precursor synthesis. nih.gov

Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound would involve the use of precursors enriched with ¹³C at specific positions. For example, [¹¹C]methylcholine has been synthesized from [¹¹C]methyliodide and 2-dimethylaminoethanol. nih.gov A similar approach could be employed using stable ¹³C-methyl iodide to introduce a ¹³C label into one of the methyl groups of this compound. The choice of the labeled position depends on the specific metabolic pathway being investigated.

The general strategy for preparing labeled this compound analogs involves modifying the synthetic routes described in section 5.1.1 to incorporate isotopically labeled reagents at the desired positions. The purity and isotopic enrichment of the final product must be rigorously confirmed using techniques like mass spectrometry and NMR spectroscopy. nih.gov

Table 2: Strategies for Isotopic Labeling of this compound

IsotopeLabeling StrategyPrecursor ExampleAnalytical Verification
Deuterium (²H)Use of deuterated starting materials or H-D exchange reactions.Deuterated 2-(dimethylamino)ethanolMass Spectrometry, NMR Spectroscopy
Carbon-13 (¹³C)Reaction with a ¹³C-labeled methylating agent.¹³C-methyl iodideMass Spectrometry, NMR Spectroscopy

Analytical Techniques for Quantitative and Qualitative Analysis of this compound in Biological Matrices

The accurate detection and quantification of this compound in complex biological samples such as plasma, serum, or tissue extracts are crucial for understanding its physiological and pathological significance. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices. nih.govnih.govresearchgate.net This technique offers high sensitivity, specificity, and the ability to analyze complex mixtures with minimal sample preparation.

For the analysis of polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation mode. nih.govresearchgate.net HILIC columns effectively retain and separate polar analytes that are poorly retained on traditional reversed-phase columns. The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer. A gradient elution, where the proportion of the aqueous buffer is gradually increased, is commonly used to elute the analytes.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of quaternary ammonium (B1175870) compounds like this compound. Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the biological matrix. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is essential for accurate quantification, as it corrects for variations in sample preparation and matrix effects. nih.gov

Table 3: Representative HPLC-MS/MS Parameters for this compound Analysis

ParameterDescription
Chromatography
ColumnHILIC (e.g., silica-based with polar functional groups)
Mobile Phase AAcetonitrile with 0.1% formic acid
Mobile Phase BWater with 0.1% formic acid and ammonium formate
GradientGradient elution from high organic to higher aqueous content
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z of this compound
Product Ion (Q3)Specific fragment ion of this compound
Internal StandardDeuterated this compound

Spectroscopic techniques provide valuable information about the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of synthesized this compound. The ¹H NMR spectrum would show characteristic signals for the different proton environments in the molecule. The methyl groups attached to the sulfur atom would appear as a singlet, while the methylene (B1212753) groups of the ethyl chain would exhibit distinct signals, likely as triplets due to coupling with adjacent methylene protons. The chemical shifts would be influenced by the positively charged sulfur atom, causing a downfield shift compared to analogous uncharged compounds. researchgate.netnih.gov Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the this compound molecule, with their chemical shifts also being affected by the sulfonium group. researchgate.nethmdb.cahmdb.ca

Table 4: Predicted NMR and IR Spectral Data for this compound

TechniqueSpectral FeaturePredicted Chemical Shift / Wavenumber
¹H NMR -S⁺-(CH₃)₂~ 3.0 - 3.5 ppm (singlet)
-S⁺-CH₂-~ 3.5 - 4.0 ppm (triplet)
-CH₂-OH~ 3.8 - 4.2 ppm (triplet)
¹³C NMR -S⁺-(CH₃)₂~ 45 - 55 ppm
-S⁺-CH₂-~ 60 - 70 ppm
-CH₂-OH~ 55 - 65 ppm
FTIR O-H stretch~ 3200 - 3600 cm⁻¹ (broad)
C-H stretch (alkyl)~ 2850 - 3000 cm⁻¹
C-S stretch~ 600 - 800 cm⁻¹

Untargeted metabolomics studies aim to comprehensively profile all small molecules in a biological sample. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, is a key technology in this field. researchgate.netthermofisher.comnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of detected ions, a critical step in the identification of unknown metabolites. thermofisher.com

For this compound metabolomics, HRMS would enable the confident identification of this compound and its potential metabolites in complex biological extracts. The high resolving power of these instruments can distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Tandem mass spectrometry (MS/MS) on high-resolution instruments provides structural information through the analysis of fragmentation patterns. nih.govrsc.orgrsc.orgresearchgate.net When the this compound ion is fragmented in the mass spectrometer (e.g., through collision-induced dissociation), it will break apart in a characteristic manner. The fragmentation pattern can be used to confirm the identity of this compound and to elucidate the structures of its metabolites. Common fragmentation pathways for sulfonium compounds may involve the neutral loss of one of the methyl groups or cleavage of the C-S or C-C bonds. The study of fragmentation patterns of related sulfonamides and sulfated steroids can provide insights into the expected fragmentation of this compound. nih.govnih.gov

Table 5: Application of Advanced Mass Spectrometry in this compound Metabolomics

TechniqueApplicationKey Advantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS)Untargeted metabolomics, identification of this compound and its metabolites.High mass accuracy for elemental composition determination; High resolving power to separate from isobaric interferences.
Tandem Mass Spectrometry (MS/MS)Structural confirmation and elucidation.Provides characteristic fragmentation patterns for confident identification; Helps in identifying the structure of novel metabolites.

Enzymological Approaches for Studying this compound-Interacting Enzymes

The study of enzymes that synthesize or degrade this compound is fundamental to understanding its metabolic fate. Enzymological approaches focus on isolating these proteins and characterizing their catalytic properties, providing insights into reaction mechanisms and potential regulation. Key enzymes in this compound metabolism include choline sulfotransferases, which catalyze its formation, and choline-O-sulfatases, which hydrolyze it.

Enzyme assays are crucial for determining the kinetic parameters and reaction mechanisms of this compound-interacting enzymes. A variety of assay formats can be employed to quantify enzyme activity, substrate specificity, and inhibitor sensitivity.

Continuous spectrophotometric assays are often preferred for high-throughput screening and detailed kinetic analysis. nih.gov For choline sulfotransferase, which transfers a sulfo group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to choline, a coupled-enzyme assay can be utilized. nih.gov In one such system, the production of the desulfated product, 3'-phosphoadenosine-5'-phosphate (PAP), is coupled to other enzymes that lead to a change in absorbance. nih.gov For example, the continuous regeneration of PAPS using p-nitrophenyl sulfate (B86663) (PNPS) as a sulfo group donor allows for the colorimetric monitoring of the p-nitrophenol (PNP) product. nih.gov

For choline-O-sulfatase (also known as BetC), which hydrolyzes this compound to choline and sulfate, the reaction can be monitored by measuring the production of choline. nih.gov Choline can be quantified using a subsequent reaction catalyzed by choline oxidase, which produces hydrogen peroxide. The hydrogen peroxide can then be measured using a colorimetric or fluorometric assay. bioassaysys.com

Mass spectrometry (MS)-based assays offer a direct and highly sensitive method for kinetic analysis, capable of measuring multiple substrates and products simultaneously. This technique is particularly useful for confirming reaction products and studying enzymes with complex substrate specificities or those for which a continuous spectrophotometric assay is not available. nih.gov

These assays allow for the determination of key kinetic constants, which are essential for understanding an enzyme's efficiency and substrate preference.

Table 1: Hypothetical Kinetic Parameters for this compound-Metabolizing Enzymes
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Choline SulfotransferaseCholine1505.23.47 x 10⁴
Choline SulfotransferasePAPS505.21.04 x 10⁵
Choline-O-Sulfatase (BetC)This compound2081.04.8 x 10³

Protein engineering and structural biology provide atomic-level insights into how this compound-related enzymes function. Structural analysis by X-ray crystallography has been successfully applied to choline-O-sulfatase from Sinorhizobium meliloti (SmeCOSe or BetC). nih.govresearchgate.net These studies reveal that the enzyme belongs to the alkaline phosphatase superfamily and forms a dimer. nih.govresearchgate.net The crystal structures, resolved with bound ligands like choline and sulfate, have identified the key amino acid residues that form the active site. nih.gov

Specifically, the quaternary ammonium group of choline is positioned in a hydrophobic pocket, sandwiched between the aromatic rings of two conserved residues, Trp129 and His145. nih.gov The binding of the substrate is further stabilized by a "gatekeeper" mechanism involving residues from the C-terminal extension of the adjacent subunit, highlighting the importance of the enzyme's quaternary structure for its catalytic activity. nih.govnih.gov

This detailed structural information is invaluable for protein engineering efforts. Techniques such as site-directed mutagenesis can be used to probe the function of specific active site residues. For instance, mutating the key tryptophan or histidine residues involved in choline binding would be expected to significantly alter substrate affinity and catalytic efficiency. Furthermore, understanding the structural basis of substrate specificity can guide efforts to engineer enzymes with altered properties, such as improved stability, enhanced catalytic activity, or the ability to act on novel substrates. nih.gov

Genomic and Proteomic Strategies in Elucidating this compound Pathways

Genomic and proteomic approaches offer a system-wide view of this compound metabolism, enabling the identification of genes, proteins, and regulatory networks involved in its synthesis, degradation, and transport.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for identifying genes involved in a specific metabolic pathway. By comparing the gene expression profiles of cells under conditions of high versus low this compound concentrations, researchers can identify genes that are upregulated or downregulated in response to the compound.

In microorganisms like Sinorhizobium meliloti, the genes for this compound metabolism are organized in an operon, designated betICBA. nih.gov The betC gene encodes choline-O-sulfatase, while betB and betA encode enzymes for the subsequent oxidation of choline to the osmoprotectant glycine (B1666218) betaine (B1666868). nih.gov The expression of this operon is regulated by the BetI protein, which responds to the availability of choline. nih.gov This demonstrates how gene expression analysis can link the degradation of this compound to specific physiological functions, such as osmoregulation.

Modern transcriptomic techniques like RNA sequencing (RNA-Seq) can provide a comprehensive, quantitative analysis of gene expression changes. Such an analysis in organisms exposed to this compound could reveal novel transporters, regulatory factors, and enzymes involved in its metabolism.

Table 2: Example of Differentially Expressed Genes in Response to this compound
GenePutative FunctionFold Changep-value
betCCholine-O-sulfatase+4.5<0.001
betBBetaine aldehyde dehydrogenase+4.2<0.001
betACholine dehydrogenase+4.3<0.001
betITranscriptional regulator-3.1<0.005
ABC_transporter_1Putative choline/sulfocholine transporter+2.8<0.01

Proteomics allows for the large-scale identification and quantification of proteins. To identify proteins that physically interact with this compound, a technique known as affinity purification coupled with mass spectrometry (AP-MS) can be employed. This method involves immobilizing a this compound analog onto a solid support (like a bead) and incubating it with a cellular protein extract. Proteins that bind to the this compound analog are captured and subsequently identified by mass spectrometry.

Another powerful approach is chemoproteomics, which can identify protein targets of small molecules in a complex biological system. nih.gov For example, a this compound molecule could be modified with a reactive group and a reporter tag. This chemical probe is introduced to cells or cell lysates, where it covalently binds to interacting proteins. The tagged proteins can then be isolated and identified.

These strategies are not limited to finding metabolic enzymes. They can also identify "effector" proteins, which are proteins whose function is modulated by binding to this compound. This could include transcription factors, signaling proteins, or transporters, revealing previously unknown cellular roles for this compound beyond simple metabolism. By identifying the full suite of this compound-binding proteins, a more complete picture of its biological functions can be constructed.

Future Directions and Emerging Research Avenues

Unexplored Biosynthetic and Catabolic Pathways of Sulfocholine

Despite the established presence of this compound in certain biological systems, the complete elucidation of its biosynthetic and catabolic pathways remains an area ripe for investigation. While some related sulfosugars, such as sulfoquinovose (SQ), have had their degradation pathways studied, particularly in bacteria unimelb.edu.aunih.gov, the specific mechanisms for this compound's synthesis and breakdown in various organisms are not fully understood. Research has indicated that the details of pathways leading to this compound, such as its incorporation into phosphatidylthis compound (PSC) in diatoms, are not yet elucidated researchgate.netresearchgate.net. Specifically, the precise enzymatic steps and regulatory mechanisms governing the conversion of precursors like methionine to this compound, potentially via dimethylsulfoniopropionate (DMSP), require further investigation researchgate.net. Similarly, understanding how this compound is catabolized, whether through desulfonylation or other cleavage mechanisms, is crucial for a comprehensive metabolic picture.

High-Throughput Screening for Novel this compound-Interacting Molecules

The development of high-throughput screening (HTS) methodologies offers a powerful approach to identify novel molecules that interact with this compound, potentially revealing new therapeutic targets or biochemical probes. HTS assays, which can screen large libraries of compounds efficiently, are instrumental in discovering bioactive molecules frontiersin.orgnih.gov. These assays can be designed using various readouts, including fluorescence, to detect specific molecular interactions or cellular responses frontiersin.orgmdpi.com. While specific HTS campaigns focused directly on this compound are not extensively documented in the provided literature, the principles applied to screen for inhibitors of sulfotransferases mdpi.com or to identify novel bioactive compounds, such as sulfonyl-containing molecules frontiersin.orgnih.gov, demonstrate the potential of HTS. Future research could focus on developing targeted HTS assays to identify compounds that modulate this compound's synthesis, degradation, or its interactions with other biological molecules.

Integration of Multi-Omics Data for Comprehensive this compound System Biology

To gain a holistic understanding of this compound's role within complex biological systems, the integration of multi-omics data is essential. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provide a comprehensive molecular perspective cmbio.iosryahwapublications.comnih.gov. By analyzing these different layers of biological information simultaneously, researchers can decipher intricate cellular mechanisms, understand the flow of biological information, and bridge the gap between genotype and phenotype sryahwapublications.comnih.gov. Applying these integrated approaches to studies involving this compound could illuminate its metabolic network, its regulatory interactions, and its contribution to cellular functions and organismal phenotypes. The availability of specialized databases and analytical tools further facilitates the integration and interpretation of such complex datasets nih.govnih.gov.

Development of Advanced Bioimaging Techniques for In Situ this compound Localization

Visualizing the precise location and dynamics of this compound within living cells or tissues in situ is critical for understanding its functional context. Advanced bioimaging techniques, such as confocal microscopy, two-photon fluorescence microscopy, Fluorescence Lifetime Imaging Microscopy (FLIM), and Hyperspectral Imaging (HSI), offer the capability to achieve high-resolution imaging within biological samples newport.comglobalbioimaging.org. These methods can employ either exogenous contrast agents, such as specifically engineered fluorescent dyes that can target particular molecules, or endogenous signals newport.com. The development of novel fluorescent probes or labeling strategies tailored for this compound, coupled with these advanced imaging modalities, would enable researchers to track its distribution, concentration, and movement in real-time, thereby revealing its spatial and temporal roles in cellular processes.

Evolutionary Perspectives on this compound Metabolism and Function

Examining this compound from an evolutionary perspective can provide insights into the origins and diversification of its metabolic pathways and functions across different life forms. Sulfur metabolism, in general, has evolved diversely across the evolutionary tree, with distinct pathways and enzyme configurations observed in different kingdoms nih.gov. The study of metabolic network evolution reveals how complex pathways emerge from simpler precursors, often through mechanisms like enzyme promiscuity and gradual pathway assembly uv.esmit.edu. By investigating the presence, absence, and variations in this compound metabolism and related sulfur-containing compounds across a broad range of species, researchers can reconstruct its evolutionary history. Understanding the conservation and divergence of enzymes involved in this compound's metabolic network can shed light on its functional significance and adaptation throughout evolutionary time.

Q & A

Q. What structural characteristics distinguish this compound from other choline analogs, and how do these influence its biochemical activity?

  • Methodological Answer : Structural analysis via NMR or mass spectrometry can confirm the sulfonic acid group replacing the phosphate group in choline derivatives. Comparative inhibition assays (e.g., against Trimethylaminopropanol or Phosphocholine) reveal this compound’s higher inhibitory potency (65% vs. 0% for Phosphocholine in spinach enzyme studies), attributed to its stronger anionic charge .

Q. What experimental controls are essential when studying this compound’s role in metabolic pathways?

  • Methodological Answer : Include negative controls (e.g., Phosphocholine) to benchmark inhibition rates and positive controls (e.g., Chlorochole with 98% inhibition) to validate assay sensitivity. Replicate experiments across biological replicates to address variability, and use statistical tools like ANOVA to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition rates of this compound across different enzyme systems?

  • Methodological Answer : Conduct comparative studies controlling for variables such as enzyme source (e.g., plant vs. mammalian), substrate concentration, and pH. For instance, this compound’s 65% inhibition in spinach CMO assays may differ in human systems due to structural enzyme variations. Use kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition mechanisms .

Q. What strategies optimize assay conditions for quantifying this compound in complex mixtures with interfering analogs?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with selective ion monitoring to distinguish this compound from isobaric compounds. Pre-treatment steps, such as solid-phase extraction, can reduce matrix effects. Method validation should include limits of detection (LOD) and quantification (LOQ) calculations .

Q. How should researchers design studies to investigate this compound’s potential as a metabolic inhibitor in vivo?

  • Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, a rodent model could assess dose-dependent effects on choline metabolism, with endpoints like plasma choline levels and tissue-specific enzyme activity. Ensure ethical compliance by justifying sample sizes and minimizing animal use .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R). Report IC₅₀ values with 95% confidence intervals and use F-tests to compare model fits across experimental groups .

Q. How can researchers present this compound inhibition data effectively in publications?

  • Methodological Answer : Use tables to summarize inhibition rates (see Table 1) and figures for dose-response curves. Avoid duplicating data in text and visuals; instead, highlight trends (e.g., this compound’s superior inhibition vs. analogs) .

Table 1 : Inhibition Rates of Choline Analogs in Spinach Enzyme Studies

AnalogInhibition Rate (%)
Trimethylaminopropanol27
Trimethylaminobutanol15
Phosphocholine0
This compound 65
Chlorochole98

Addressing Methodological Gaps

Q. What steps ensure reproducibility in this compound studies, particularly when methodologies vary across labs?

  • Methodological Answer : Publish detailed protocols in supplementary materials, including reagent sources (e.g., Sigma-Aldrich vs. in-house synthesized this compound) and instrument settings. Adhere to ARRIVE guidelines for in vivo studies to enhance cross-lab comparability .

Q. How can researchers leverage computational tools to predict this compound’s interactions with novel enzyme targets?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina, Schrödinger) using this compound’s 3D structure (PubChem CID: relevant identifier). Validate predictions with mutagenesis studies targeting predicted binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.